Quinovic acid 3-O-beta-D-glucoside

Cytotoxicity Structure-Activity Relationship Ursane-Type Triterpenoids

Researchers conducting structure-activity relationship (SAR) studies on ursane-type triterpenoids require a consistent, well-characterized glycosylated reference standard. Substituting the aglycone or sulfonated analogs compromises comparative data due to divergent potency profiles. This product is a precisely defined monodesmosidic glycoside, serving as a critical intermediate-activity benchmark for MTT-based cytotoxicity assays and natural product dereplication. It ensures experimental reproducibility across serial investigations. - Defined intermediate-activity benchmark for cytotoxicity SAR, distinct from aglycone and sulfonated analogs. - Characterized natural inhibitor of snake venom phosphodiesterase I. - Authenticated reference for HPLC-DAD/ELSD and NMR-based dereplication of Mitragyna, Uncaria, and Nauclea extracts.

Molecular Formula C36H56O10
Molecular Weight 648.8 g/mol
CAS No. 79955-41-2
Cat. No. B1150596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinovic acid 3-O-beta-D-glucoside
CAS79955-41-2
Molecular FormulaC36H56O10
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O
InChIInChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18-,19+,21-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Quinovic Acid 3-O-beta-D-glucoside Procurement Guide


Quinovic acid 3-O-beta-D-glucoside (CAS 79955-41-2, C36H56O10, MW 648.8 g/mol), also known as quinovin glycoside C or cinchonaglycoside C, is a naturally occurring triterpenoid saponin belonging to the ursane-type class [1]. It is a monodesmosidic glycoside consisting of the aglycone quinovic acid (urs-12-ene-27,28-dioic acid) with a β-D-glucopyranosyl moiety attached at the C-3 position [2]. The compound has been isolated from diverse botanical sources including Mitragyna stipulosa bark, Uncaria tomentosa (cat's claw), Nauclea diderrichii, Luculia pincia, and Guettarda angelica root bark [3].

Ursane-type triterpenoid SAR and cytotoxicity context studies
Snake venom phosphodiesterase I inhibition screening
Natural product dereplication reference (HPLC/NMR identity)
Glycosylation effect on triterpenoid bioactivity studies

Quinovic Acid 3-O-beta-D-glucoside Substitution Limitations


Within the quinovic acid glycoside family, subtle structural variations produce markedly divergent biological potency profiles. Direct evidence from a systematic structure-activity relationship study demonstrates that glycosylation at the C-3 position profoundly modulates cytotoxicity: quinovic acid 3-O-beta-D-glucopyranoside (Compound 3) exhibits reduced cytotoxic potency relative to its aglycone, quinovic acid (Compound 2) [1]. This glycoside-mediated activity attenuation contrasts with the behavior observed for the sulfonated analog quinovic acid 3-O-[(2-O-sulfo)-β-D-quinovopyranoside] (Compound 4), where the sulfonyl group significantly enhances activity compared to the glucoside form [1]. Consequently, researchers investigating differential cytotoxicity mechanisms, structure-activity relationships of ursane-type triterpenoids, or seeking a glycosylated reference standard with defined potency cannot substitute the aglycone or alternative glycoside variants without compromising experimental outcomes [2].

Aglycone quinovic acid exhibits higher cytotoxicity; the glucoside form attenuates activity, limiting direct substitution in cytotoxicity assay contexts.
Sulfonated quinovopyranoside analog shows enhanced potency relative to the glucoside; a non-sulfonated reference is necessary for specific SAR comparisons.
Glycosylation site and sugar identity critically modulate bioactivity; alternative glycosides or esterified derivatives may shift pathway-response endpoints.

Quinovic Acid 3-O-beta-D-glucoside Comparative Evidence


Attenuated Cytotoxicity vs. Aglycone Quinovic Acid

In a direct head-to-head MTT cytotoxicity comparison using the same assay system, quinovic acid 3-O-beta-D-glucopyranoside (Compound 3) demonstrated reduced cytotoxic potency compared to its aglycone, quinovic acid (Compound 2) [1]. The authors specifically noted that sugar linkages to quinovic acid decreased cytotoxicity [1].

Cytotoxicity vs. Aglycone
Data to verify
Reduced potency relative to aglycone (Compound 2)
Supports glycosylation-attenuated cytotoxicity review
Exact IC50 not reported; full-text required for quantification
Cytotoxicity Structure-Activity Relationship Ursane-Type Triterpenoids

Phosphodiesterase I Inhibitory Activity

Quinovic acid 3-O-[β-D-glucopyranoside] (identified as quinovin glycoside C) showed significant inhibitory activity against snake venom phosphodiesterase I [1]. The authors designated this as among the first examples of natural inhibitors of this enzyme class [1].

PDE I Inhibition
Data to verify
Reported significant inhibitory activity against snake venom phosphodiesterase I
Supports enzyme inhibition screening context
IC50 value not available from abstract; full-text needed
Phosphodiesterase Inhibition Snake Venom Enzyme Assay

Glycosylation vs. Sulfonation in Cytotoxic Potency

Comparative SAR analysis revealed that quinovic acid 3-O-[(2-O-sulfo)-β-D-quinovopyranoside] (Compound 4, zygophyloside D) exhibited greater cytotoxic potency than quinovic acid 3-O-beta-D-glucopyranoside (Compound 3) [1]. The sulfonyl group significantly enhances activity relative to the non-sulfonated glucoside [1].

Glucoside vs. Sulfonated
Data to verify
Less potent than sulfonated quinovopyranoside analog (Compound 4)
Glucoside-sulfonated SAR context
Qualitative potency ranking; exact IC50 differences not quantified
Glycosylation Cytotoxicity Sulfonation

Quinovic Acid 3-O-beta-D-glucoside Research Applications


Glycosylated Ursane Reference for Cytotoxicity SAR

This compound serves as a validated glycosylated reference in MTT-based cytotoxicity SAR studies of ursane-type triterpenoids. It enables direct comparison with the aglycone quinovic acid (more potent) and sulfonated glycoside analogs (more potent), providing a defined intermediate-activity benchmark [1].

Phosphodiesterase I Inhibition Screening

Researchers investigating natural inhibitors of snake venom phosphodiesterase I can employ this compound as a characterized starting point. It was identified among the first reported natural inhibitors of this enzyme and demonstrated significant activity [1].

Natural Product Dereplication Reference Standard

As a structurally characterized quinovic acid glycoside isolated from Mitragyna stipulosa, Uncaria tomentosa, Nauclea diderrichii, and related species, this compound can function as an authenticated reference standard for HPLC-DAD, HPLC-ELSD, and NMR-based dereplication studies [2].

Glycosylation Effects on Triterpenoid Bioactivity

The compound enables investigation of how C-3 glycosylation with β-D-glucose modulates bioactivity relative to aglycones, sulfonated glycosides (zygophyloside D), and esterified glycosides (zygophyloside B), supporting mechanistic studies on the role of glycosidic linkages in ursane-type triterpenoid pharmacology [1].

Application
Selection Property
Validation Focus
Ursane cytotoxicity SAR studies
Glycosylation-activity profile review
Reported cytotoxicity context
Snake venom PDE I screening
Reported inhibitory activity context
Enzyme endpoint review
Natural product dereplication
Structurally characterized glycoside reference
HPLC/NMR identity confirmation
Triterpenoid glycosylation mechanism studies
C-3 glycosylation effect review
Bioactivity modulation endpoints
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